

# BI-2865 mechanism of action on KRAS G12D

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## Compound of Interest

Compound Name: BI-2865

Cat. No.: B10862047

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An In-Depth Technical Guide to the Mechanism of Action of **BI-2865** on KRAS G12D

For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation and survival.<sup>[1]</sup> Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent.<sup>[2]</sup> For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets in its active state. The discovery of inhibitors that target the inactive, GDP-bound state has marked a significant breakthrough. This guide provides a detailed technical overview of **BI-2865**, a non-covalent, pan-KRAS inhibitor that effectively targets the KRAS G12D mutant by locking it in its inactive conformation.<sup>[3][4]</sup>

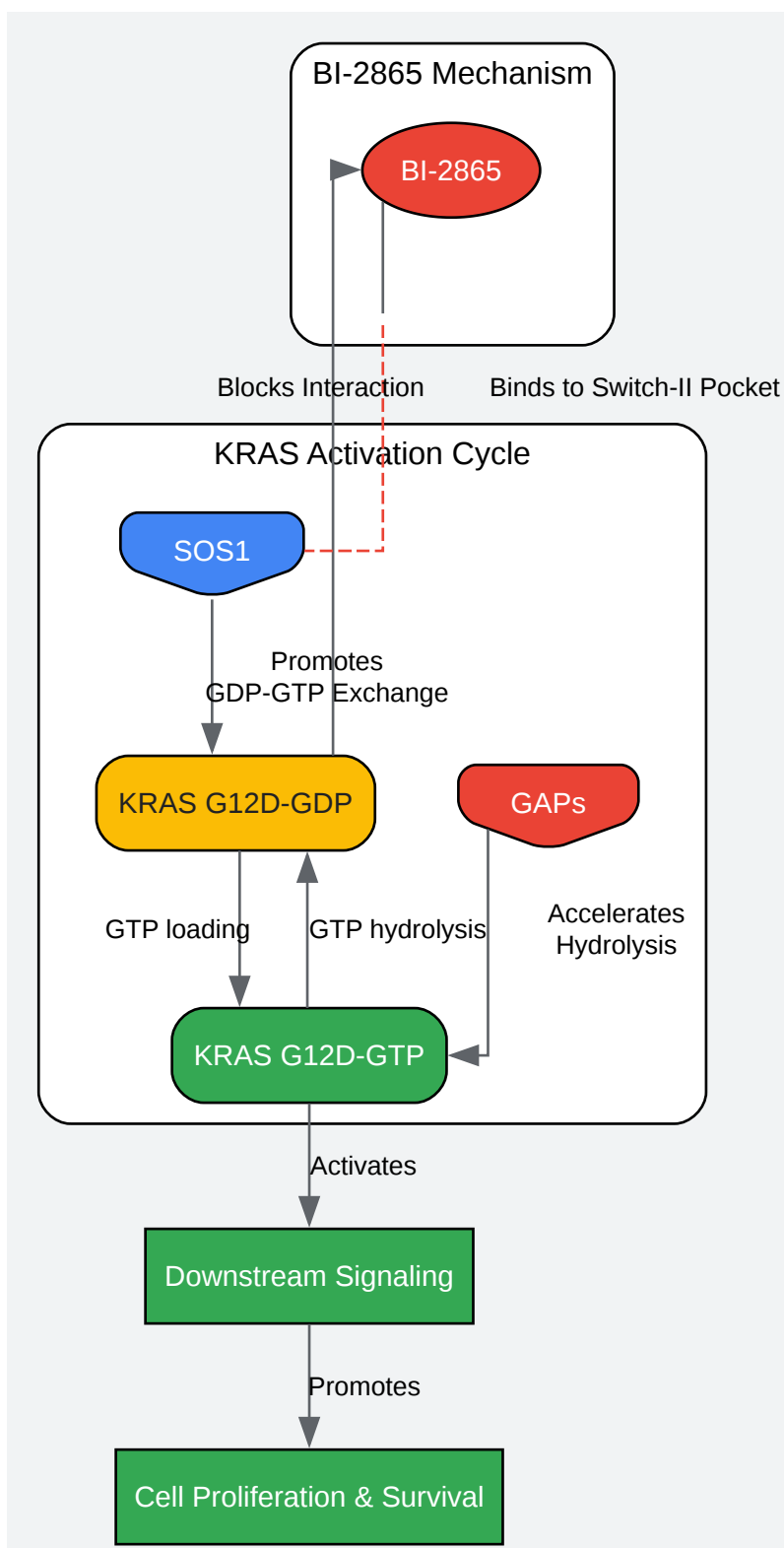
## Core Mechanism of Action

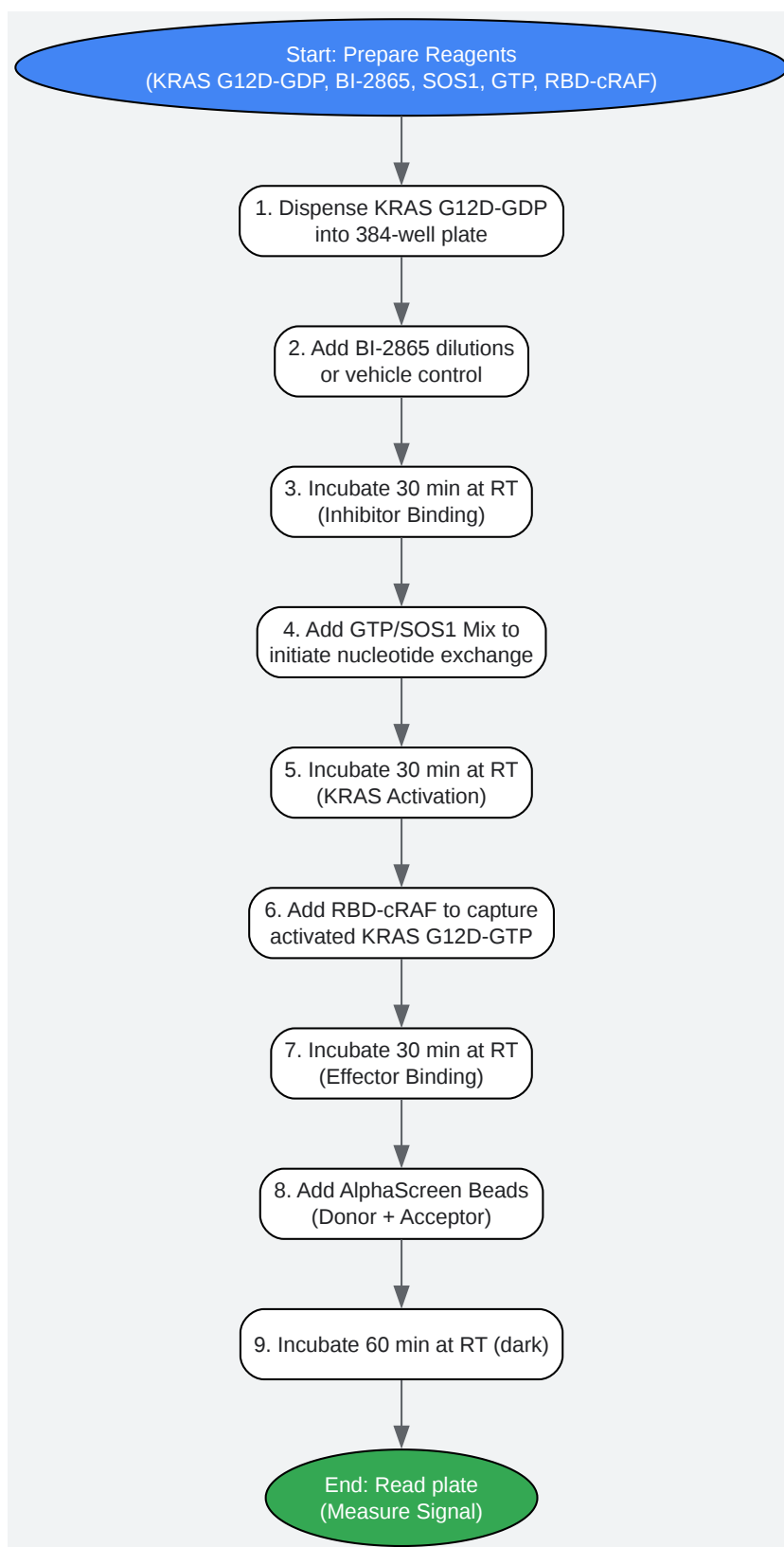
**BI-2865** is a potent, non-covalent inhibitor that selectively binds to the GDP-bound, inactive "OFF" state of KRAS.<sup>[3][5]</sup> Its mechanism is centered on acting as a protein-protein interaction (PPI) inhibitor.<sup>[4]</sup> Specifically, **BI-2865** binds to a region known as the switch-II pocket of KRAS.<sup>[6][7]</sup> This binding event physically obstructs the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1).<sup>[4]</sup>

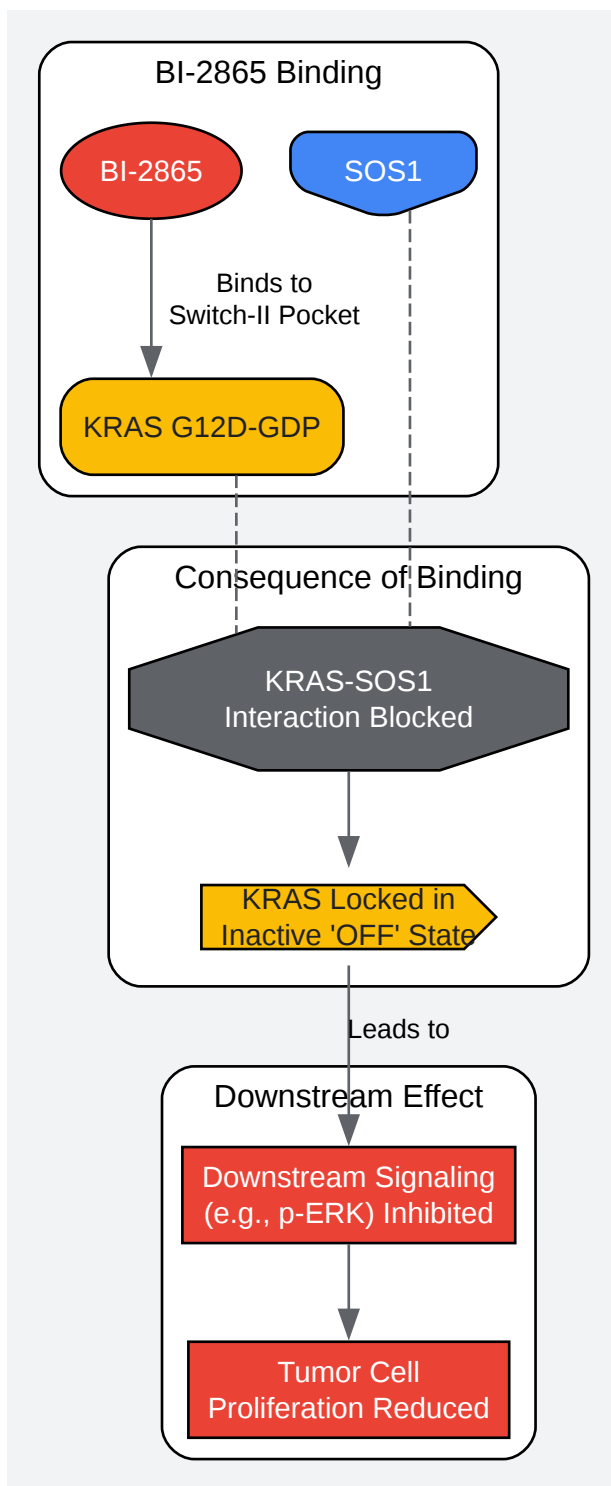
Under normal physiological conditions, SOS1 facilitates the exchange of GDP for GTP, which transitions KRAS to its active "ON" state.<sup>[1][8]</sup> By preventing the KRAS-SOS1 interaction, **BI-**

**2865** effectively traps KRAS G12D in its inactive GDP-bound form.[\[4\]](#) This halt in the nucleotide exchange cycle prevents the activation of KRAS and consequently blocks the downstream signaling cascades responsible for oncogenic proliferation and survival, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[\[1\]](#)[\[4\]](#)[\[9\]](#)

Co-crystal structure analysis of **BI-2865** in complex with KRAS G12D (PDB ID: 8AZY) reveals that the inhibitor settles into the switch-II pocket, making key contacts with amino acid residues such as E62, Q61, R68, and D69.[\[7\]](#)[\[10\]](#)[\[11\]](#) These interactions, including direct ionic interactions and water-mediated hydrogen bonds, stabilize the inactive conformation and underpin the inhibitory mechanism.[\[10\]](#)







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